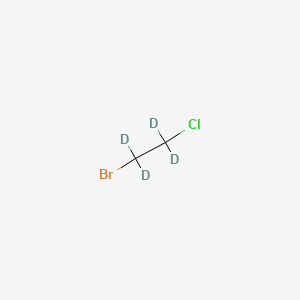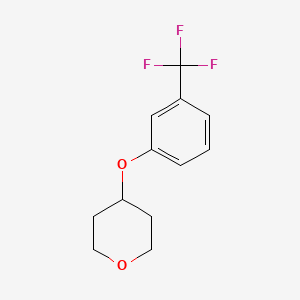
2-氯-4-(4-甲基磺酰基苯基)苯酚
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-(4-methylsulfonylphenyl)phenol is a chemical compound with the molecular formula C13H11ClO3S. It is known for its significant biological activities, including antimicrobial and anti-inflammatory properties . This compound is part of a broader class of phenolic compounds, which are widely studied for their diverse applications in various fields.
科学研究应用
2-Chloro-4-(4-methylsulfonylphenyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
作用机制
Target of Action
The primary target of “2-Chloro-4-(4-methylsulfonylphenyl)phenol” is the cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that mediate a variety of physiological processes including inflammation, pain, and fever .
Mode of Action
This compound acts as a COX-2 inhibitor . It binds to the active site of the COX-2 enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins . This results in a decrease in the production of prostaglandins, thereby reducing inflammation, pain, and fever .
Biochemical Pathways
The inhibition of COX-2 affects the arachidonic acid pathway . Normally, COX-2 converts arachidonic acid into prostaglandins. When COX-2 is inhibited, the production of prostaglandins is reduced, leading to decreased inflammation, pain, and fever .
Pharmacokinetics
Similar compounds have been found to have good bioavailability .
Result of Action
The primary result of the action of “2-Chloro-4-(4-methylsulfonylphenyl)phenol” is the reduction of inflammation, pain, and fever . By inhibiting COX-2 and subsequently reducing the production of prostaglandins, this compound can alleviate these symptoms .
Action Environment
The action of “2-Chloro-4-(4-methylsulfonylphenyl)phenol” can be influenced by various environmental factors. For instance, the compound should be stored in a dry room at normal temperature for optimal stability . .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(4-methylsulfonylphenyl)phenol typically involves the chlorination of 4-(4-methylsulfonylphenyl)phenol. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the desired position on the phenol ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination processes, utilizing advanced techniques to maintain high purity and yield. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve efficient production .
化学反应分析
Types of Reactions
2-Chloro-4-(4-methylsulfonylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products
The major products formed from these reactions include various sulfone and sulfide derivatives, as well as substituted phenolic compounds .
相似化合物的比较
Similar Compounds
2-(4-Methylsulfonylphenyl)indole derivatives: These compounds also exhibit antimicrobial and anti-inflammatory activities.
4-(Methylsulfonyl)phenol: Similar in structure but lacks the chlorine atom, affecting its reactivity and biological activity.
Uniqueness
2-Chloro-4-(4-methylsulfonylphenyl)phenol is unique due to the presence of both the chlorine and methylsulfonyl groups, which contribute to its distinct chemical reactivity and biological properties. The combination of these functional groups enhances its effectiveness as an antimicrobial and anti-inflammatory agent compared to similar compounds .
属性
IUPAC Name |
2-chloro-4-(4-methylsulfonylphenyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO3S/c1-18(16,17)11-5-2-9(3-6-11)10-4-7-13(15)12(14)8-10/h2-8,15H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMZWXVTUIQXHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686137 |
Source


|
| Record name | 3-Chloro-4'-(methanesulfonyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261991-24-5 |
Source


|
| Record name | 3-Chloro-4'-(methanesulfonyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
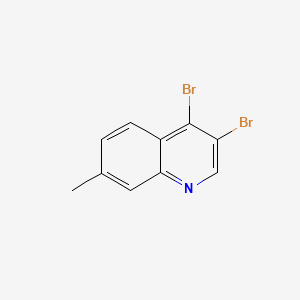
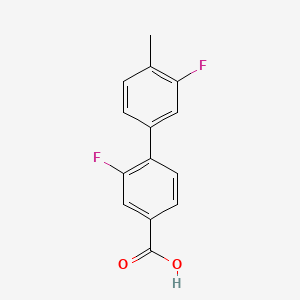

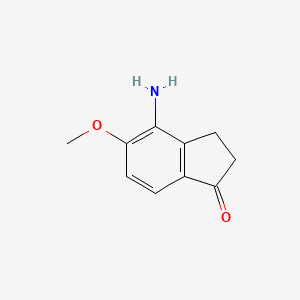
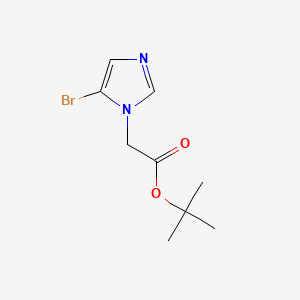
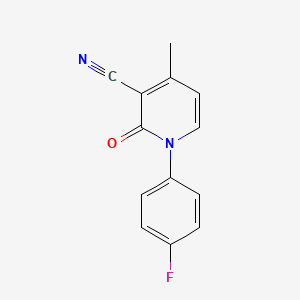
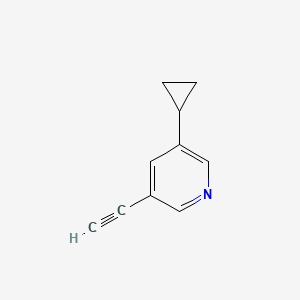
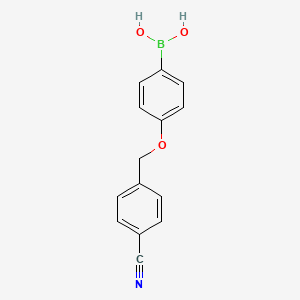
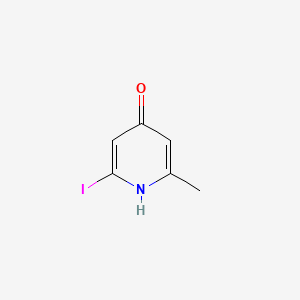
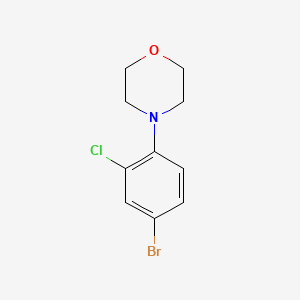
![1-Isopentyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B566965.png)
![4-Hydroxy-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile](/img/structure/B566966.png)
